molecular formula C9H16ClNO2S B1518561 Decahydroquinoline-1-sulfonyl chloride CAS No. 1216155-73-5

Decahydroquinoline-1-sulfonyl chloride

Cat. No. B1518561
M. Wt: 237.75 g/mol
InChI Key: BNQYEMFKTOEOFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sulfonyl chlorides, including Decahydroquinoline-1-sulfonyl chloride, can be synthesized by chlorosulfonation . This process involves the reaction of organic compounds with chlorosulfonic acid to form sulfonyl chlorides . Another method involves the oxidation of thiols and disulfides with chlorine dioxide .


Chemical Reactions Analysis

Sulfonyl chlorides, including Decahydroquinoline-1-sulfonyl chloride, are highly reactive towards water and other nucleophiles such as ammonia (NH3) . They undergo substitution reactions with various nucleophilic reagents . Sulfonyl chlorides are generally liquids or low melting solids and they are not easily purified by recrystallization or distillation .


Physical And Chemical Properties Analysis

Decahydroquinoline-1-sulfonyl chloride is a chemical compound with a molecular weight of 237.75 g/mol. More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Copper-Catalyzed Sulfonylation

Copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides as sulfonylation reagents demonstrates an exclusive reaction at the C5-H position of the quinoline rings, tolerating a wide spectrum of functional groups. This method's versatility is showcased through the synthesis of various sulfonylated products leading to useful compounds (Hong-Wen Liang et al., 2015).

Nano-Zirconia Supported Sulfonic Acid

Nano-zirconia-supported sulfonic acid [nano-ZrO2-SO3H (n-ZrSA)] has been synthesized and utilized as a highly recyclable heterogeneous solid acid nanocatalyst for heterocyclic multicomponent reactions, including the synthesis of hexahydroquinoline. This novel nanocatalyst offers advantages such as low cost, low toxicity, ease of preparation, good stability, high reusability, and operational simplicity (A. Amoozadeh et al., 2016).

Sulfonylation of 8-Aminoquinoline Amides

A simple and mild protocol for copper(I)-mediated sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides has been developed, offering moderate to good yields. This method proceeds in air with excellent substrate tolerance, highlighting its potential in the synthesis of aliphatic sulfonyl chloride-derived products (Huijie Qiao et al., 2015).

Sulfonyl Fluoride Probes for Protein Targeting

Sulfonyl fluoride covalent inhibitors have been designed for the specific modification of tyrosine residues in protein active sites. This approach allows for the efficient capture of proteins from complex proteomes, offering a novel method for target validation and the study of molecular pharmacology (E. Hett et al., 2015).

Ionic Liquid as Catalyst for Hexahydroquinolines Synthesis

A novel Brönsted acidic ionic liquid has been synthesized and used as an efficient catalyst for the promotion of hexahydroquinolines via one-pot multi-component condensation. This method is characterized by excellent yields, short reaction times, and the reusability of the catalyst without significant loss of activity (M. Ghorbani et al., 2015).

Safety And Hazards

While specific safety data for Decahydroquinoline-1-sulfonyl chloride was not found, sulfonyl chlorides, in general, are known to be hazardous. They may be corrosive to metals, cause skin irritation, serious eye damage, and may cause an allergic skin reaction .

Future Directions

Sulfones, molecules containing a sulfonyl (SO2) functional group attached to two carbon substituents, are highly versatile building blocks for organic synthesis . They find various applications as drugs, agrochemicals, or functional materials . Therefore, sustainable access to this class of molecules, including Decahydroquinoline-1-sulfonyl chloride, is of great interest .

properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQYEMFKTOEOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCN2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decahydroquinoline-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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